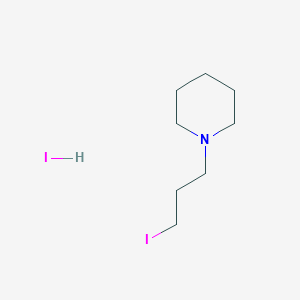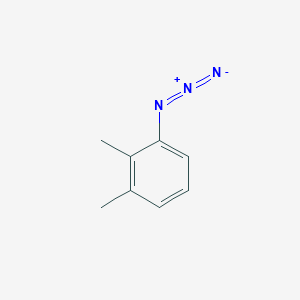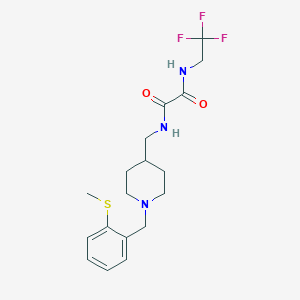![molecular formula C20H19NO3 B2743931 N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1421526-05-7](/img/structure/B2743931.png)
N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also includes a biphenyl group, which consists of two connected phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods can be used for structural elucidation .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted . For example, under certain conditions, the furan ring can undergo reactions such as hydroarylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Antibacterial Activity
Compounds similar to N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide have been synthesized and their antibacterial activities investigated. For instance, N-(4-bromophenyl)furan-2-carboxamide and its analogues show effective antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, particularly against NDM-positive A. baumannii. These findings are validated through docking studies and molecular dynamics simulations, highlighting the potential of such compounds in addressing antibiotic resistance (Siddiqa et al., 2022).
Pharmaceutical Applications
In the field of pharmaceuticals, derivatives of these compounds have shown promise. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides are identified as potent Met kinase inhibitors. These have shown significant tumor stasis in Met-dependent human gastric carcinoma models and have progressed to phase I clinical trials, suggesting their potential in cancer therapy (Schroeder et al., 2009).
Bioimaging and Diagnostics
Compounds like [11C]CPPC [5-cyano-N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide] have been developed as PET radiotracers specific for CSF1R, a microglia-specific marker. This makes them valuable tools for noninvasive imaging of neuroinflammation in various neuropsychiatric disorders, including Alzheimer’s and Parkinson’s diseases, by targeting microglial activity (Horti et al., 2019).
Material Science and Polymer Industry
In material science, derivatives like furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides serve as sustainable alternatives to polyphthalamides in high-performance materials. Their synthesis via enzymatic polymerization indicates their potential application in the polymer industry, offering an eco-friendly alternative to traditional materials (Jiang et al., 2015).
Chemical Synthesis and Reactivity
The synthesis and reactivity of related furan compounds, like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, have been explored. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including organic synthesis and medicinal chemistry (Aleksandrov & El’chaninov, 2017).
作用機序
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The compound may bind to its targets, altering their function and leading to downstream effects.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might influence the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Result of Action
The compound has been associated with cytotoxic effects towards lung carcinoma . This suggests that the compound may induce cell death in certain cancer cells, potentially making it useful in the treatment of lung cancer .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-18(19-7-4-14-24-19)12-13-21-20(23)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-11,14,18,22H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAVNSHOSVIMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2743851.png)
![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2743853.png)
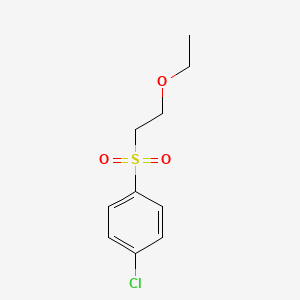
![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2743855.png)
![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(thiophene-3-carbonyl)piperazine](/img/structure/B2743856.png)
![2-(Benzylsulfanyl)-4-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2743857.png)
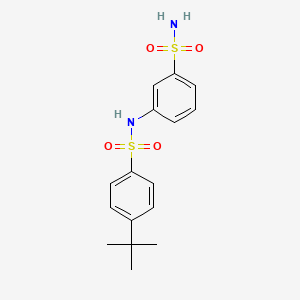
![6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2743863.png)

